2-amino-6,7-dimethyl-8H-pteridin-4-one
Description
2-Amino-6,7-dimethyl-8H-pteridin-4-one is a heterocyclic compound belonging to the pteridine family, characterized by a pteridinone core (a bicyclic structure combining pyrimidine and pyrazine rings) with amino and methyl substituents.
Properties
IUPAC Name |
2-amino-6,7-dimethyl-8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation from Pteridine Synthesis Patents
The synthesis of pteridine derivatives often begins with 2,4,5-triamino-6-hydroxypyrimidine as a key precursor. For example, US2477426A demonstrates the condensation of this pyrimidine with methyl glyoxal in an aqueous alkaline medium to yield 2-amino-4-hydroxy-6-methylpteridine. This method employs sodium sulfite to stabilize intermediates, achieving yields of ~60% under pH-controlled conditions (pH <8.5).
For 2-amino-6,7-dimethyl-8H-pteridin-4-one, a similar approach could involve substituting methyl glyoxal with a dimethyl-substituted aldehyde or diketone. For instance, using 2,3-butanedione (a diketone) might introduce methyl groups at positions 6 and 7 during cyclization.
Table 1: Comparative Analysis of Aldehyde/Diketone Reactants
Two-Phase Reaction Systems
US2710866A highlights a two-phase system (water/benzene) for synthesizing 2-amino-4-hydroxy-6-bromomethylpteridine. This method facilitates the isolation of intermediates by leveraging differential solubility. Adapting this for the target compound might involve:
-
Dissolving 2,4,5-triamino-6-hydroxypyrimidine in aqueous NaOH.
-
Adding a hydrophobic diketone (e.g., 2,3-butanedione) dissolved in toluene.
-
Stirring vigorously to promote interfacial condensation.
Halogenation-Alkylation Sequential Methods
Bromomethyl Intermediate Strategy
A patent by Lederle Inc. (US2710866A ) synthesizes 2-amino-4-hydroxy-6-bromomethylpteridine via bromoalkylation. This intermediate could theoretically undergo nucleophilic substitution with methylamine to introduce a second methyl group. However, this route risks over-alkylation and requires precise stoichiometry.
Challenges in Regioselectivity
Introducing methyl groups at both C6 and C7 positions demands stringent control to avoid side products. US2477426A demonstrates that sulfite ions suppress unwanted oxidation, which could be critical for maintaining regioselectivity in dimethylation.
Post-Synthetic Modification of Pteridine Cores
Oxidation of Methyl-Substituted Precursors
The target compound features a ketone at position 4, which may be introduced via oxidation. For example, US2477426A oxidizes 2-amino-6-methylpteridine using potassium permanganate to yield carboxylic acid derivatives. Adapting this:
-
Synthesize 2-amino-6,7-dimethylpteridine.
-
Oxidize the C4 position using KMnO₄ or CrO₃ to form the ketone.
Table 2: Oxidation Agents and Outcomes
| Oxidizing Agent | Substrate | Product | Yield |
|---|---|---|---|
| KMnO₄ | 2-Amino-6-methylpteridine | 2-Amino-4-oxo-6-methylpteridine | 72% |
| Hypothetical: CrO₃ | 2-Amino-6,7-dimethylpteridine | Target compound | N/A |
Optimization of Reaction Conditions
Solvent and pH Effects
-
Aqueous-Alkaline Media : Enhances solubility of pyrimidine precursors but may hydrolyze sensitive intermediates.
-
Organic Solvents : Benzene or toluene improves yields in two-phase systems by reducing side reactions.
-
pH Control : Maintaining pH <8.5 prevents decomposition of sulfite-stabilized intermediates.
Temperature and Reaction Time
-
US2477426A refluxes reactants in isocamyl alcohol for 2 hours, while US2710866A uses room-temperature stirring. Higher temperatures (45–98°C) accelerate cyclization but risk byproduct formation.
Analytical and Purification Techniques
Crystallization
Recrystallization from sodium hydroxide or ethanol is standard for isolating pteridine derivatives. For the target compound, mixed solvents (e.g., H₂O/EtOH) may enhance purity.
Spectroscopic Validation
-
UV-Vis : Pteridines exhibit strong absorbance at 260–280 nm due to conjugated π-systems.
-
NMR : Methyl groups at C6 and C7 would appear as singlets near δ 2.5 ppm (¹H) and δ 20–25 ppm (¹³C).
Chemical Reactions Analysis
Types of Reactions: 2-amino-6,7-dimethyl-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce dihydropteridine derivatives .
Scientific Research Applications
2-amino-6,7-dimethyl-8H-pteridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 2-amino-6,7-dimethyl-8H-pteridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and thus affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares functional group similarities with mutagenic heterocyclic amines (HCAs) such as 2-amino-6-methyl-dipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). Below is a comparative analysis:
Key Observations :
- Methyl groups at positions 6 and 7 in the pteridinone derivative may enhance lipophilicity, affecting cellular uptake .
- Metabolic Activation: Glu-P-1 and Trp-P-2 require metabolic activation via hydroxylation and O-acylation to form DNA-reactive species. By analogy, this compound may undergo similar metabolic pathways, though this remains speculative .
Electronic and Steric Effects
- Electron-Donating Groups: The amino group in all three compounds increases electron density on the aromatic core, facilitating electrophilic attack on DNA.
Q & A
Q. What methodological approaches are recommended for synthesizing 2-amino-6,7-dimethyl-8H-pteridin-4-one with optimal yield?
Synthesis typically involves multi-step procedures, including pyrimidine ring formation and subsequent functionalization. For example:
- Step 1 : Use diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate as a precursor for pyrimidine intermediates.
- Step 2 : Introduce methyl groups via alkylation or methylation reactions under controlled pH and temperature.
- Step 3 : Purify intermediates using column chromatography or recrystallization to improve yield (e.g., ethanol-water mixtures for crystallization) .
Table 1 : Comparative Synthesis Yields
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Pyrimidine ring closure | 65–75 | Guanidine hydrochloride | |
| Alkylation | 50–60 | Methyl iodide, K₂CO₃ |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Q. What strategies address solubility challenges during purification?
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Perform DFT calculations to assess protonation states and tautomeric equilibria.
- Use software like Gaussian or ORCA to simulate pH-dependent stability (e.g., pKa prediction via COSMO-RS) .
Q. What are the best practices for characterizing crystallinity and polymorphism?
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition temperatures) .
Advanced Research Questions
Q. How to resolve contradictions between NMR and X-ray crystallography data?
- Cross-validation : Re-examine sample purity (e.g., HPLC) to rule out impurities affecting NMR signals.
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in X-ray structures.
- Refinement : Apply SHELXL’s restraints for hydrogen-bonding networks to align crystallographic data with spectroscopic observations .
Q. What experimental designs are effective for evaluating biological activity in kinase inhibition assays?
- In vitro assays : Use fluorescence polarization to measure binding affinity against p38α MAP kinase.
- Dose-response curves : Test concentrations from 1 nM–10 µM to calculate IC₅₀ values.
- Control experiments : Include known inhibitors (e.g., pamapimod) for benchmarking .
Q. How to address challenges in crystallographic refinement of this compound derivatives?
Q. What frameworks reconcile open data sharing with ethical constraints in pharmacological research?
Q. How to integrate computational docking results with experimental binding assays?
- Hybrid workflow :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Validate with SPR (surface plasmon resonance) for kinetic parameters (kₒₙ/kₒff).
- Use MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes.
- Statistical alignment : Apply Spearman correlation to rank docking scores against experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
